Jujuboside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

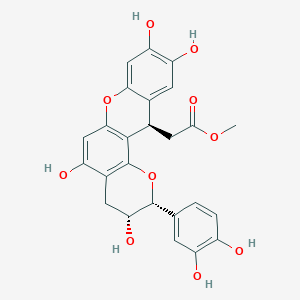

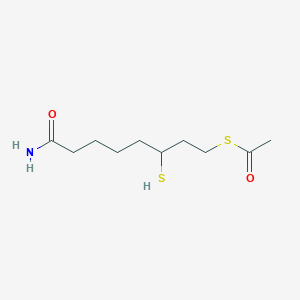

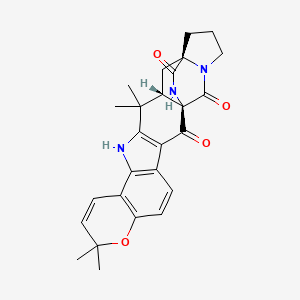

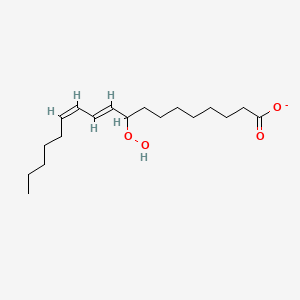

Le Jujubosidé B (JB) est un glycoside triterpénoïde isolé des graines de Zizyphus jujuba, communément appelé jujube chinois ou datte rouge. Cette plante est utilisée en médecine traditionnelle depuis des siècles en raison de ses nombreux bienfaits pour la santé. JB se distingue par ses propriétés anti-inflammatoires, anti-agrégation plaquettaire et anxiolytiques .

Applications De Recherche Scientifique

JB has garnered interest across scientific disciplines:

Medicine: JB’s antiplatelet properties make it relevant for cardiovascular health.

Cancer Research: Some studies explore JB’s impact on breast cancer cell proliferation .

Mécanisme D'action

JB’s mechanism involves interactions with molecular targets. While details remain under investigation, it likely modulates signaling pathways related to platelet aggregation, inflammation, and anxiety.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Jujuboside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream protein kinases such as Akt, focal adhesion kinase (FAK), Src, and phospholipase C gamma 1 (PLCγ1) . These interactions are essential for its antiangiogenic and antitumor properties. Additionally, this compound modulates the toll-like receptor 4 (TLR4) signaling pathway, which is pivotal in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells in a dose-dependent manner . In hepatocytes, this compound reduces the levels of inflammatory cytokines and TLR4 protein expression, thereby protecting against lipopolysaccharide-induced hepatic injury . Furthermore, this compound induces apoptosis and autophagy in breast cancer cell lines by activating the NOXA and AMP-activated protein kinase (AMPK) signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits tumor angiogenesis by blocking the VEGFR2 signaling pathway, which includes the inhibition of key downstream protein kinases such as Akt, FAK, Src, and PLCγ1 . This compound also induces apoptosis in tumor cells through the activation of Fas ligand (FasL) and caspase-8, as well as the upregulation of NOXA . Additionally, it modulates the TLR4 signaling pathway to exert its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and continues to exert its pharmacological effects over extended periods . For instance, in a study on hepatic injury, this compound consistently reduced inflammatory cytokine levels and TLR4 protein expression over time . Long-term studies have also demonstrated its sustained antiangiogenic and antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on liver failure induced by lipopolysaccharide, this compound was administered at different dosages, and it was observed that higher doses resulted in more significant reductions in inflammatory cytokine levels and TLR4 protein expression . At very high doses, potential toxic or adverse effects may occur, although specific toxic thresholds have not been extensively documented .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as mitogen-activated protein kinases (MAPKs) and AMPK, which play crucial roles in cellular metabolism . This compound’s modulation of these pathways affects metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It has been found to localize in the cytoplasm and interact with various signaling molecules and enzymes . This localization is essential for its role in modulating signaling pathways such as VEGFR2 and TLR4

Méthodes De Préparation

JB peut être obtenu par extraction à partir des graines de Zizyphus jujuba. Bien que des voies de synthèse spécifiques ne soient pas largement documentées, les méthodes de production industrielle impliquent l'isolement de JB à partir de la matière végétale en utilisant l'extraction par solvant, la chromatographie et des techniques de purification.

Analyse Des Réactions Chimiques

JB subit diverses réactions chimiques, notamment :

Glycosylation : JB contient une liaison glycosidique, qui peut être clivée ou modifiée.

Hydrolyse : La partie glycoside peut être hydrolysée pour donner l'aglycone.

Oxydation et réduction : JB peut subir des réactions d'oxydoréduction.

Substitution : La structure triterpénoïde de JB peut participer à des réactions de substitution.

Les réactifs et les conditions courants dépendent du type de réaction spécifique. Par exemple :

Hydrolyse : Des conditions acides (par exemple, l'acide sulfurique) peuvent cliver la liaison glycosidique.

Oxydation : Des agents oxydants comme le permanganate de potassium peuvent modifier l'aglycone.

Les principaux produits formés lors de ces réactions comprennent des dérivés d'aglycone et des glycosides modifiés.

4. Applications de la recherche scientifique

JB a suscité l'intérêt dans diverses disciplines scientifiques :

Médecine : Les propriétés antiplaquettaires de JB le rendent pertinent pour la santé cardiovasculaire.

Recherche sur le cancer : Certaines études explorent l'impact de JB sur la prolifération des cellules cancéreuses du sein .

5. Mécanisme d'action

Le mécanisme d'action de JB implique des interactions avec des cibles moléculaires. Bien que les détails soient encore en cours d'investigation, il module probablement les voies de signalisation liées à l'agrégation plaquettaire, à l'inflammation et à l'anxiété.

Comparaison Avec Des Composés Similaires

La singularité de JB réside dans sa combinaison spécifique de structure triterpénoïde et de liaison glycosidique. Des composés similaires comprennent d'autres triterpénoïdes et glycosides présents dans les produits naturels.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Jujuboside B involves the conversion of the starting material betulinic acid to jujuboside B through a series of chemical reactions.", "Starting Materials": [ "Betulinic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Betulinic acid is dissolved in methanol and treated with hydrochloric acid to form betulinic acid methyl ester.", "Betulinic acid methyl ester is then treated with sodium hydroxide to form 3-oxoolean-12-en-28-oic acid.", "3-oxoolean-12-en-28-oic acid is then reacted with acetic anhydride and pyridine to form 3-acetoxyolean-12-en-28-oic acid.", "3-acetoxyolean-12-en-28-oic acid is then treated with methanol and hydrochloric acid to form 3-acetoxy-12-ene-28-oic acid methyl ester.", "3-acetoxy-12-ene-28-oic acid methyl ester is then treated with sodium hydroxide to form jujuboside B.", "Jujuboside B is then purified using a combination of chloroform, methanol, and water." ] } | |

| 55466-05-2 | |

Formule moléculaire |

C52H84O21 |

Poids moléculaire |

1045.2 g/mol |

Nom IUPAC |

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1 |

Clé InChI |

GFOFQZZEGDPXTG-ZHUYPZMKSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Pictogrammes |

Irritant |

Synonymes |

jujuboside B |

Origine du produit |

United States |

Q1: What are the primary pharmacological effects of Jujuboside B?

A1: this compound exhibits a variety of pharmacological effects, including:

- Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []

- Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]

- Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []

- Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]

- Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []

Q2: How does this compound interact with cellular targets to exert its effects?

A2: this compound interacts with a range of cellular targets, influencing various signaling pathways:

- HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []

- Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []

- AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]

Q3: Does this compound demonstrate selectivity for specific cell types or tissues?

A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:

- Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]

- Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]

Q4: What is the chemical structure and molecular formula of this compound?

A: this compound is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize JB:

- Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]

Q6: What analytical methods are used to quantify this compound in plant material and biological samples?

A6: Several analytical techniques are commonly employed for JB quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]

- Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []

Q7: How is the quality of this compound assured during its extraction and formulation?

A7: Quality control of JB involves various measures:

- Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []

- Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]

- Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

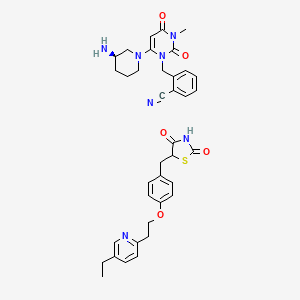

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)

![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)